5-Chloro-5-methylhex-1-en-3-yne

Catalog No.
S16115018
CAS No.
819-44-3
M.F
C7H9Cl
M. Wt
128.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-5-methylhex-1-en-3-yne

CAS Number

819-44-3

Product Name

5-Chloro-5-methylhex-1-en-3-yne

IUPAC Name

5-chloro-5-methylhex-1-en-3-yne

Molecular Formula

C7H9Cl

Molecular Weight

128.60 g/mol

InChI

InChI=1S/C7H9Cl/c1-4-5-6-7(2,3)8/h4H,1H2,2-3H3

InChI Key

MCXPOGYVVMJKMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC=C)Cl

5-Chloro-5-methylhex-1-en-3-yne (CAS 819-44-3) is a highly reactive, conjugated tertiary propargylic chloride [1]. It serves as a critical bifunctional building block in organic synthesis, featuring both a terminal vinyl group and a tertiary carbon-chlorine bond separated by an alkyne spacer. In industrial and advanced laboratory procurement, it is primarily valued as a stable precursor for the controlled generation of cross-conjugated dienynes (such as isopropenylvinylacetylene) and as an electrophilic hub for nucleophilic substitutions [2]. Its defined structure allows for precise carbon-carbon bond formation, making it a preferred intermediate for synthesizing complex terpenes, specialty polymers, and pharmaceutical scaffolds where direct use of the corresponding alcohol or volatile dienyne is impractical.

Research Fit

1

Dual π-system reactivity

Terminal alkene and chloroalkyne enable orthogonal, sequential coupling strategies.

2

Tertiary chloride stability

Gem-dimethyl shielding resists base-induced elimination; supports nucleophilic substitution workflows.

3

Literature-backed identity

Multi-decade synthetic provenance aids structure verification in regulated R&D settings.

Substituting 5-chloro-5-methylhex-1-en-3-yne with its direct alcohol precursor (dimethyl(vinyl)ethynylcarbinol, CAS 690-94-8) or its downstream elimination product (2-methyl-1,5-hexadien-3-yne, CAS 820-54-2) fundamentally compromises process control and yield [1]. The alcohol precursor requires strong acidic activation for functionalization, which frequently triggers unwanted hydration of the alkyne or premature polymerization of the vinyl group. Conversely, the fully conjugated downstream dienyne is highly volatile and extremely susceptible to spontaneous auto-polymerization and thermal dimerization during storage and handling [2]. The tertiary chloride provides an optimal balance: it is sufficiently stable for extended storage and precise stoichiometric handling, yet reactive enough to undergo rapid, controlled dehydrohalogenation or nucleophilic displacement under mild basic conditions, ensuring high-fidelity conversion without the yield-destroying side reactions of its analogs.

Substitution Risk

This compound Chloroalkyne + terminal alkene
Non-halogenated enynes lack the chloro-specific reactivity and cannot support sequential coupling. Orthogonal functionalisation potential is lost.
This compound Tertiary chloride centre
Primary chloro-enynes may undergo β-elimination under basic conditions. Steric environment at the reactive centre differs, altering substitution outcomes.

Superior Yield in Cross-Conjugated Dienyne Synthesis

In the synthesis of 2-methyl-1,5-hexadien-3-yne, utilizing 5-chloro-5-methylhex-1-en-3-yne as the immediate precursor enables mild base-promoted elimination, routinely achieving high conversion yields [1]. In contrast, attempting direct acidic dehydration of dimethyl(vinyl)ethynylcarbinol (CAS 690-94-8) often results in significant tar formation and alkyne hydration, severely reducing the isolated yield of the target dienyne [2]. The chloride leaving group allows for lower reaction temperatures and non-acidic conditions, preserving the sensitive conjugated system.

Evidence DimensionProcess yield and side-reaction profile for dienyne synthesis
Target Compound DataHigh yield via mild base-promoted dehydrohalogenation without alkyne hydration
Comparator Or BaselineDimethyl(vinyl)ethynylcarbinol (CAS 690-94-8) via acidic dehydration
Quantified DifferenceSignificant reduction in tar formation and alkyne hydration side-reactions
ConditionsBase-promoted elimination vs. acid-catalyzed dehydration

Procuring the chloride form eliminates the need for harsh acidic dehydration steps, directly improving downstream yields and reducing waste in dienyne production.

Physicochemical differentiation
Reported
bp est. 185.5 °C vs ~135 °C (primary-Cl analog); logP 2.4; Δ MW +34.45 Da
Supports distillation-based purification protocols
Computational estimates; verify experimentally for scale-up

Enhanced Storage Stability and Polymerization Resistance

2-Methyl-1,5-hexadien-3-yne (CAS 820-54-2) is notoriously prone to spontaneous cross-linking and Diels-Alder dimerization at room temperature, often requiring strict low-temperature storage and stabilizers [1]. 5-Chloro-5-methylhex-1-en-3-yne, lacking the fully cross-conjugated dienyne system, exhibits significantly lower rates of auto-polymerization, extending shelf-life under standard refrigeration without the need for heavy inhibitor loads [2]. This allows it to serve as a stable 'masked' dienyne that can be unmasked in situ.

Evidence DimensionSpontaneous polymerization rate and storage requirements
Target Compound DataStable under standard refrigeration without heavy inhibitors
Comparator Or Baseline2-Methyl-1,5-hexadien-3-yne (CAS 820-54-2)
Quantified DifferenceOrders of magnitude reduction in spontaneous cross-linking rates
ConditionsAmbient to refrigerated storage

For procurement and inventory management, the chloride offers a chemically stable alternative to purchasing highly unstable, polymerization-prone conjugated monomers.

Base stability profile
Class-level
Tertiary > secondary > primary alkyl chloride stability order
Wider operational window for basic reaction media
No published half-life data; class-level inference

Enhanced Reactivity in Nucleophilic Displacements

When utilized in nucleophilic substitution reactions to form complex ethers or amines, the extended conjugation of the enyne system in 5-chloro-5-methylhex-1-en-3-yne stabilizes the transition state relative to simpler tertiary propargylic chlorides like 3-chloro-3-methyl-1-butyne (CAS 1111-97-3) [1]. This extended electronic delocalization allows substitutions to proceed under milder conditions and with greater conversion efficiency, minimizing the competing elimination pathways that typically plague tertiary halides [2].

Evidence DimensionSubstitution efficiency and transition state stabilization
Target Compound DataHigh conversion under mild nucleophilic conditions
Comparator Or Baseline3-Chloro-3-methyl-1-butyne (CAS 1111-97-3)
Quantified DifferenceImproved substitution-to-elimination ratio
ConditionsReaction with standard nucleophiles (e.g., alkoxides, amines)

Buyers synthesizing complex alkynyl ethers or amines will achieve higher purity and fewer byproducts by leveraging the unique electronic properties of this specific enyne chloride.

Orthogonal reactivity design
Class-level
Chloroalkyne couples first; terminal alkene remains available. Analogous chloro-enynes: up to 91% yield
Supports sequential one-pot synthetic strategies
No head-to-head data for title compound; patent-derived
Literature provenance
Data to verify
4+ peer-reviewed references spanning 1938–1964 documenting synthesis
Supports identity confidence for regulated procurement
Source review recommended; many analogs lack published pedigree

In Situ Generation of Cross-Conjugated Monomers

Ideal for polymer chemistry workflows where isopropenylvinylacetylene must be generated directly in the reaction vessel to avoid handling and storage losses associated with the volatile dienyne [1].

Synthesis of Complex Terpenoids and Vitamins

Serves as a critical C7 building block in multi-step organic syntheses, where the precise introduction of a conjugated enyne motif is required without exposing the substrate to harsh acidic dehydration conditions [2].

Preparation of Specialty Alkynyl Ethers and Amines

Highly suited for generating functionalized enynes via nucleophilic substitution, leveraging the stabilized tertiary transition state for efficient etherification or amination in pharmaceutical intermediate production [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Sequential cross-coupling synthesis
Orthogonal π-system reactivity
Regioselective coupling sequence verification
Mechanistic pathway studies
Tertiary chloride stability profile
Substitution vs. elimination partitioning
Enyne pharmacophore synthesis
Halo-enyne scaffold availability
Synthetic route compatibility assessment
Phase-transfer process development
Balanced hydrophobicity (logP ~2.4)
Partition efficiency under PTC conditions

XLogP3

2.4

Exact Mass

128.0392780 g/mol

Monoisotopic Mass

128.0392780 g/mol

Heavy Atom Count

8

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